Cas no 10361-11-2 (Nonyl Gallate)

ノニルガレート(Nonyl Gallate)は、ガリン酸とノニルアルコールのエステル化合物であり、優れた抗酸化特性を有する有機化合物です。主に食品添加物や化粧品の防腐剤として利用され、脂質の酸化防止や製品の品質保持に効果的です。化学的安定性が高く、高温環境下でもその機能を維持できるため、加工食品や医薬品の保存剤としても適しています。また、他の抗酸化剤と比較して低濃度で効果を発揮するため、経済性にも優れています。その分子構造は親油性が強く、油脂系製品との相性が良い点も特徴です。

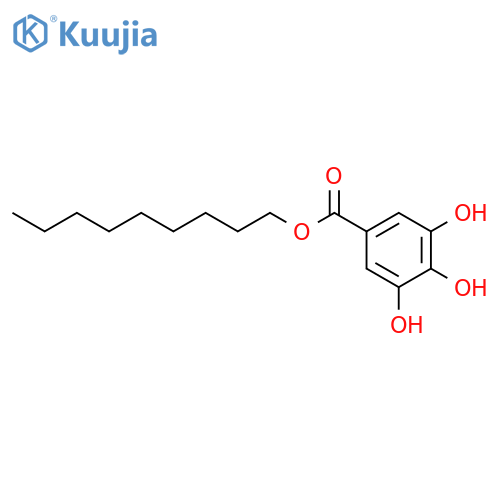

Nonyl Gallate structure

Nonyl Gallate 化学的及び物理的性質

名前と識別子

-

- Benzoic acid,3,4,5-trihydroxy-, nonyl ester

- Nonyl 3,4,5-trihydroxybenzoate

- NONYL GALLATE

- 10361-11-2

- EINECS 233-783-4

- CHEMBL16174

- 3,4,5-Trihydroxy-benzoic acid nonyl ester

- SCHEMBL1260820

- Nonyl-3,4,5-trihydroxybenzoate

- nonylgallat

- DTXSID20145942

- NS00023249

- FT-0727463

- Nonyl Gallate

-

- インチ: InChI=1S/C16H24O5/c1-2-3-4-5-6-7-8-9-21-16(20)12-10-13(17)15(19)14(18)11-12/h10-11,17-19H,2-9H2,1H3

- InChIKey: KSNJEADFLJNDCP-UHFFFAOYSA-N

- ほほえんだ: CCCCCCCCCOC(C1C=C(O)C(O)=C(O)C=1)=O

計算された属性

- せいみつぶんしりょう: 296.16242

- どういたいしつりょう: 296.162

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 10

- 複雑さ: 282

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 87A^2

- 疎水性パラメータ計算基準値(XlogP): 4.2

じっけんとくせい

- 密度みつど: 1.163

- ふってん: 492.2°Cat760mmHg

- フラッシュポイント: 177.6°C

- 屈折率: 1.546

- PSA: 86.99

- LogP: 3.71080

Nonyl Gallate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N650333-1g |

Nonyl Gallate |

10361-11-2 | 1g |

$ 50.00 | 2022-06-03 | ||

| TRC | N650333-10g |

Nonyl Gallate |

10361-11-2 | 10g |

$ 135.00 | 2022-06-03 | ||

| A2B Chem LLC | AE18781-50g |

NONYL GALLATE |

10361-11-2 | 50g |

$413.00 | 2024-04-20 | ||

| TRC | N650333-5g |

Nonyl Gallate |

10361-11-2 | 5g |

$ 95.00 | 2022-06-03 | ||

| A2B Chem LLC | AE18781-5g |

NONYL GALLATE |

10361-11-2 | 5g |

$163.00 | 2024-04-20 | ||

| A2B Chem LLC | AE18781-25g |

NONYL GALLATE |

10361-11-2 | 25g |

$288.00 | 2024-04-20 | ||

| A2B Chem LLC | AE18781-100g |

NONYL GALLATE |

10361-11-2 | 100g |

$600.00 | 2024-04-20 | ||

| A2B Chem LLC | AE18781-10g |

NONYL GALLATE |

10361-11-2 | 10g |

$200.00 | 2024-04-20 |

Nonyl Gallate 関連文献

-

Vanessa Gon?alves Wolf,Cibele Bonacorsi,Maria Stella Gon?alves Raddi,Luiz Marcos da Fonseca,Valdecir Farias Ximenes Food Funct. 2017 8 2500

10361-11-2 (Nonyl Gallate) 関連製品

- 1034-01-1(Octyl gallate)

- 1166-52-5(Dodecyl gallate)

- 121-79-9(Propyl gallate)

- 2486-02-4(Isoamyl gallate)

- 1085-12-7(n-Heptyl 4-Hydroxybenzoate)

- 1083-41-6(Butyl gallate)

- 10361-12-3(Octadecyl 3,4,5-Trihydroxybenzoate)

- 2664-60-0(Dodecyl 4-hydroxybenzoate)

- 6521-29-5(Pentyl Paraben)

- 1083-27-8(Hexyl 4-hydroxybenzoate)

推奨される供給者

atkchemica

(CAS:10361-11-2)Nonyl Gallate

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ